1-(3-bromobenzoyl)-4-(2-nitrophenyl)piperazine
Overview
Description
1-(3-bromobenzoyl)-4-(2-nitrophenyl)piperazine is an organic compound that features a piperazine ring substituted with a 3-bromobenzoyl group and a 2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromobenzoyl)-4-(2-nitrophenyl)piperazine typically involves the reaction of 3-bromobenzoyl chloride with 4-(2-nitrophenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromobenzoyl)-4-(2-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as ethanol or dimethylformamide (DMF).
Major Products
Oxidation: 1-(3-aminobenzoyl)-4-(2-nitrophenyl)piperazine.
Reduction: 1-(3-benzyl)-4-(2-nitrophenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-bromobenzoyl)-4-(2-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzoyl)-4-(2-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzoyl and nitrophenyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-bromobenzoyl)-4-(2-nitrophenyl)thiourea: Similar structure but with a thiourea group instead of a piperazine ring.
1-(3-bromobenzoyl)-4-(2-nitrophenyl)benzene: Similar structure but with a benzene ring instead of a piperazine ring.
Uniqueness
1-(3-bromobenzoyl)-4-(2-nitrophenyl)piperazine is unique due to the presence of both the piperazine ring and the specific substitution pattern. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-bromophenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c18-14-5-3-4-13(12-14)17(22)20-10-8-19(9-11-20)15-6-1-2-7-16(15)21(23)24/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHUCJWTZLRXKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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